![molecular formula C₂₄H₂₇D₃N₂O₄ B1144680 (6R)-6-乙基-1,4-双[(1S)-1-(4-甲氧基苯基)乙基]-2,5-哌嗪二酮-3,3,6-d3 CAS No. 1246496-66-1](/img/no-structure.png)

(6R)-6-乙基-1,4-双[(1S)-1-(4-甲氧基苯基)乙基]-2,5-哌嗪二酮-3,3,6-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound and related analogs typically involves complex organic synthesis techniques, focusing on constructing the piperazine backbone and introducing specific substituents like ethyl and methoxyphenyl groups at designated positions. Studies such as those by Hsin et al. (2008) and Matecka et al. (1997) provide insight into the synthesis strategies for piperazine derivatives, emphasizing the role of substituents in affecting the compound's affinity for biological targets, like dopamine and serotonin transporters. These works illustrate the meticulous design and execution required to synthesize compounds with precise structural features (Hsin et al., 2008) (Matecka et al., 1997).

Molecular Structure Analysis

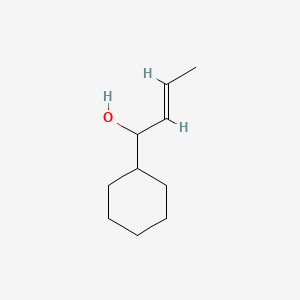

The molecular structure of "(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3" is characterized by its stereochemistry and the spatial arrangement of its substituents, which are crucial for its chemical properties and interactions. Research by Zhang et al. (2007) on similar piperazinediones highlights the importance of conformational analysis in understanding the molecule's behavior and reactivity. The specific arrangement of ethyl and methoxyphenyl groups influences the molecule's overall shape and electronic distribution, impacting its chemical reactivity and potential biological interactions (Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including substitutions, cyclizations, and transformations into different functional groups, which can alter their chemical and biological properties. The presence of methoxyphenyl and ethyl groups in the compound's structure can influence its reactivity towards nucleophiles and electrophiles, as well as its participation in hydrogen bonding and other non-covalent interactions. Studies like those by Polaske et al. (2009) demonstrate how modifications in the piperazine core can lead to significant changes in molecular behavior and properties, offering insights into the chemical versatility of these compounds (Polaske et al., 2009).

科学研究应用

合成和表征

- 该化合物在有机化学领域显示出前景,特别是在各种衍生物的合成和表征中。例如,Mohanraj 和 Ponnuswamy(2018 年)的一项研究重点关注 N-酰基-t-3-乙基-r-2、c-6-双(4-甲氧基苯基)哌啶-4-酮的合成、表征、立体化学和生物学研究,突出了该化合物在化学合成中的多功能性 (Mohanraj & Ponnuswamy,2018)。

生物活性及药物开发

- 该化合物的衍生物已对其生物活性进行了研究,这可能会在药物开发中带来潜在的应用。例如,Hsin 等人(2008 年)探索了该化合物各种取代类似物的分子设计和合成,评估了它们对多巴胺和血清素转运体的亲和力。这表明在开发与这些神经递质相关的疾病的治疗剂方面具有潜在应用 (Hsin 等人,2008)。

在神经科学中的应用

- 该化合物的某些衍生物已对其在治疗神经系统疾病方面的潜力进行了研究。Hsin 等人(2003 年)合成了光学纯的苯基和非苯基取代衍生物,研究了它们对多巴胺转运体的结合亲和力。这些发现表明在开发可卡因滥用和其他多巴胺相关疾病的治疗方法中可能具有应用 (Hsin 等人,2003)。

DNA 结合研究

- 此外,该化合物及其衍生物已用于 DNA 结合研究,这对于理解基因相互作用和药物开发过程至关重要。Mohanraj 和 Ponnuswamy(2018 年)的研究还包括使用小牛胸腺 DNA 进行的 DNA 结合研究,证明了该化合物在分子生物学研究中的实用性 (Mohanraj & Ponnuswamy,2018)。

晶体学和结构分析

- 该化合物衍生物的结构分析提供了对其分子构型和在晶体学中的潜在应用的见解。例如,Zhang 等人(2007 年)关于 1,4-二(2-甲氧基苯基)-2,5-哌嗪二酮的合成和结构表征的工作强调了该化合物在晶体结构研究中的作用 (Zhang 等人,2007)。

安全和危害

属性

CAS 编号 |

1246496-66-1 |

|---|---|

产品名称 |

(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 |

分子式 |

C₂₄H₂₇D₃N₂O₄ |

分子量 |

413.52 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)